molecular formula C18H15NO3S B12893413 {5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid CAS No. 106131-58-2

{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid

Cat. No.: B12893413
CAS No.: 106131-58-2
M. Wt: 325.4 g/mol
InChI Key: BAMADJVXBMIHRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid is a complex organic compound that features a unique combination of functional groups, including a methylthio group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include substituted benzaldehydes and amino acids, which undergo condensation and cyclization under acidic or basic conditions to form the oxazole ring. The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid involves its interaction with specific molecular targets. The oxazole ring and phenyl groups can interact with enzymes or receptors, potentially inhibiting or activating biochemical pathways. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-(4-(Methylthio)phenyl)-2-phenyloxazol-4-yl)acetic acid is unique due to the presence of both the oxazole ring and the methylthio group, which confer distinct chemical and biological properties

Properties

CAS No.

106131-58-2

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

2-[5-(4-methylsulfanylphenyl)-2-phenyl-1,3-oxazol-4-yl]acetic acid

InChI

InChI=1S/C18H15NO3S/c1-23-14-9-7-12(8-10-14)17-15(11-16(20)21)19-18(22-17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,21)

InChI Key

BAMADJVXBMIHRT-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.